rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride

Descripción

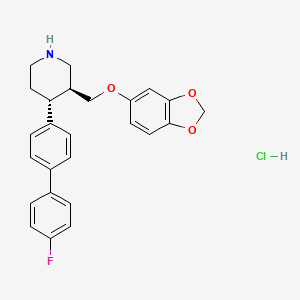

rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride (CAS 1217655-87-2) is a structurally modified analog of paroxetine, a selective serotonin reuptake inhibitor (SSRI) used in treating depression and anxiety disorders. This compound is classified as USP Paroxetine Related Compound G, a designated impurity or metabolite in pharmacopeial standards . Its molecular formula is C25H25ClFNO3 (molecular weight: 441.92), differing from paroxetine hydrochloride by the substitution of the 4-fluorophenyl group in place of the original fluorine atom at the 4-position of the piperidine ring .

Propiedades

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO3.ClH/c26-21-7-5-18(6-8-21)17-1-3-19(4-2-17)23-11-12-27-14-20(23)15-28-22-9-10-24-25(13-22)30-16-29-24;/h1-10,13,20,23,27H,11-12,14-16H2;1H/t20-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCDAUDXYHUOFQ-WCRWPNQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217655-87-2 | |

| Record name | 3-((Benzodioxol-5-yloxy)methyl)-4-(4'-fluorobiphenyl-4-yl)piperidine hydrochloride, (3SR,4RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217655872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4''-FLUOROPHENYL-4'-PHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2N13OH0O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride, also known as Paroxetine Related Compound G, is a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine. This compound has garnered interest in pharmaceutical research due to its potential biological activities, specifically in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The chemical structure and properties of this compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C25H25ClFNO3 |

| Molecular Weight | 441.92 g/mol |

| CAS Number | 1217655-87-2 |

| LogP | 4.45730 |

| PSA (Polar Surface Area) | 39.72000 |

As an SSRI, this compound primarily functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This action contributes to its antidepressant and anxiolytic effects, similar to its parent compound, paroxetine .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : The compound has been studied for its efficacy in alleviating symptoms of depression. In preclinical studies, it demonstrated significant improvement in behavioral tests indicative of antidepressant activity .

- Anxiolytic Properties : Similar to other SSRIs, this compound has shown potential in reducing anxiety-related behaviors in animal models, suggesting its utility in treating anxiety disorders .

- Serotonin Uptake Inhibition : The compound's ability to inhibit serotonin reuptake was confirmed through various assays, indicating its role as a serotonin uptake inhibitor, which is crucial for its antidepressant effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study 1 : A pharmacological evaluation assessed the compound's impact on serotonin levels in rat models. Results showed a significant increase in serotonin concentrations following administration, correlating with improved mood-related behaviors .

- Study 2 : In a comparative study with standard SSRIs, this compound exhibited comparable efficacy in reducing depressive symptoms in animal models while showing a favorable side effect profile .

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Antidepressant Research :

- Neuropharmacological Studies :

- Metabolic Studies :

Therapeutic Uses

- Treatment of Mental Health Disorders :

- Potential in Pain Management :

Table 1: Summary of Research Findings

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Paroxetine Hydrochloride (Parent Compound)

- Molecular Formula: C19H20FNO3·HCl (anhydrous) or C19H20FNO3·HCl·½H2O (hemihydrate) .

- Key Features: The parent drug has a fluorine atom at the 4-position of the piperidine ring and a 3,4-methylenedioxy phenoxymethyl substituent.

- Pharmacological Activity : Binds to serotonin transporters (SERT) with high affinity (Ki ~0.1 nM).

- Structural Difference : Unlike the target compound, paroxetine lacks the 4-(4-fluorophenyl) substitution, resulting in a smaller molecular weight (365.83 vs. 441.92) .

Table 1: Key Structural and Pharmacological Differences

| Parameter | Paroxetine Hydrochloride | rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine HCl |

|---|---|---|

| Molecular Formula | C19H20FNO3·HCl | C25H25ClFNO3 |

| Molecular Weight | 365.83 | 441.92 |

| 4-Position Substituent | Fluorine | 4-Fluorophenyl |

| Pharmacopeial Designation | Active Ingredient | USP Related Compound G |

| Solubility (Water) | Slightly soluble | Not reported (likely lower due to lipophilicity) |

Paroxetine Impurity B (rac-trans-4-Desfluoro-4-methoxy Paroxetine HCl)

- Molecular Formula: C20H24ClNO4 (molecular weight: 377.86) .

- Key Features : Substitution of the 4-fluorine with a methoxy group.

- Comparison :

USP Paroxetine Related Compound F

- Molecular Formula: C20H22FNO3 (molecular weight: 343.39) .

- Key Features : Retains the 4-fluorophenyl group but lacks the benzodioxol-5-yloxy methyl substituent.

- Lower molecular weight (343.39 vs. 441.92) highlights the structural simplification .

rac-trans-4-Defluoro-4-ethoxy Paroxetine HCl

Research Findings and Implications

- Synthetic Pathways : The synthesis of rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine HCl likely involves modified starting materials compared to paroxetine’s synthesis (e.g., (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine) .

- Regulatory Status : Designated as a reference standard (USP Related Compound G), indicating its relevance in quality control during paroxetine manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.